

Reproducibility of experimental results for 4-Hydroxy-5-nitronicotinic acid synthesis

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Compound of Interest

Compound Name: 4-Hydroxy-5-nitronicotinic acid

Cat. No.: B1322084

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Navigating the Synthesis of Hydroxy-Nitronicotinic Acids: A Comparative Guide

A Note on the Target Compound: An extensive search for experimental data on the synthesis and reproducibility of **4-Hydroxy-5-nitronicotinic acid** did not yield specific results. The available information is limited to its chemical identifiers (CAS 911461-03-5). In light of this, the following guide provides a comparative analysis of the synthesis of a closely related and better-documented isomer, 6-Hydroxy-5-nitronicotinic acid. This information is intended to provide researchers, scientists, and drug development professionals with a valuable reference for the synthesis of substituted nitropyridine carboxylic acids.

The reproducibility of a chemical synthesis is critical for its application in research and development. This guide compares different reported methods for the synthesis of 6-Hydroxy-5-nitronicotinic acid, focusing on key performance indicators such as yield and purity, and provides detailed experimental protocols.

Comparative Analysis of Synthesis Methods for 6-Hydroxy-5-nitronicotinic acid

The synthesis of 6-Hydroxy-5-nitronicotinic acid typically involves the nitration of 6-hydroxynicotinic acid using various nitrating agents and reaction conditions. The choice of methodology can significantly impact the outcome of the synthesis. Below is a summary of different approaches found in the literature.

Method	Starting Material	Nitration Agent	Solvent/Catalyst	Reaction Conditions		Reported Yield (%)	Reported Purity
				Reaction Temperature (°C)	Reaction Time (hours)		
Method 1	6-Hydroxynicotinic acid	Red fuming nitric acid	None	50 then 80	8 at 50°C, then overnight cooling	Not specified	>95% (LC-MS) [1]
Method 2	6-Hydroxynicotinic acid	1:1 mixture of concentrated nitric acid and sulfuric acid	Concentrated sulfuric acid	<20 then 80	1 at RT, 4 at 80°C	36[1]	Not specified
Method 3	6-Hydroxynicotinic acid	Fuming nitric acid	Concentrated sulfuric acid	0 then 45	3 at 45°C	48 (calculated from reported masses) [1]	Not specified
Method 4	6-Hydroxynicotinic acid	Fuming nitric acid	None	50	18	29[2]	Not specified
Patented Method	6-Hydroxynicotinic acid	Red fuming nitric acid	Concentrated sulfuric acid, Ammonium	Not specified	Not specified	High	High

hydrogen
sulfate
(catalyst)

Detailed Experimental Protocols

Below are the detailed experimental procedures for the synthesis methods summarized above. These protocols are provided to allow for a thorough understanding of the experimental setup and to aid in the replication of the synthesis.

Method 1: Nitration with Red Fuming Nitric Acid

Procedure:

- To a 250 mL flask, add 6-hydroxynicotinic acid (20g).[1]
- Carefully add 100 mL of red fuming nitric acid to the flask.[1]
- Slowly heat the mixture to a bath temperature of 50°C and stir at this temperature for 8 hours.[1]
- Increase the temperature to 80°C and then allow the mixture to cool to room temperature overnight.[1]
- A yellow precipitate will form. Collect the precipitate by filtration.[1]
- Wash the collected solid with 10 mL of water and dry to obtain 6-Hydroxy-5-nitronicotinic acid.[1]

Method 2: Nitration with a Mixture of Nitric and Sulfuric Acids

Procedure:

- Dissolve 30 g (0.217 mol) of 6-hydroxynicotinic acid in 50 mL of concentrated sulfuric acid.[1]

- To this solution, add 60 mL of a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid, keeping the temperature below 20°C.[1]
- Stir the reaction mixture at room temperature for 1 hour.[1]
- Heat the mixture to 80°C for 4 hours.[1]
- Pour the reaction mixture onto ice.[1]
- Collect the resulting precipitate and dry it to yield the final product.[1]

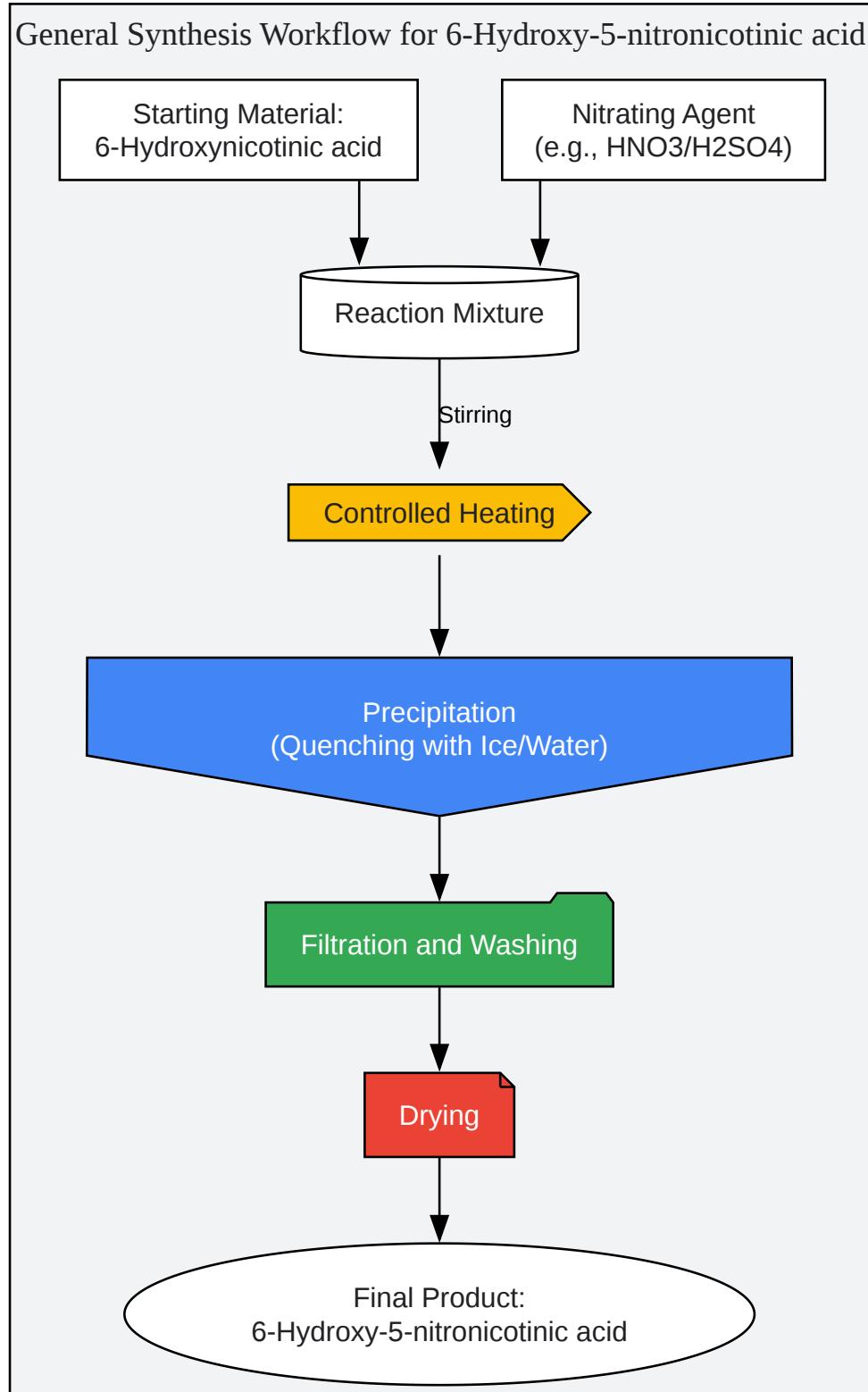
Method 3: Nitration with Fuming Nitric Acid in Sulfuric Acid

Procedure:

- In a flask, create a mixture of 6-hydroxynicotinic acid (15 g) and concentrated sulfuric acid (45 mL) and cool to 0°C.[1]
- Add fuming nitric acid (10.4 mL) dropwise to the mixture.[1]
- Slowly heat the reaction mixture to 45°C and maintain this temperature for 3 hours.[1]
- Pour the mixture into a mixture of ice and water.[1]
- Collect the resulting precipitate by suction filtration, wash with water, and air-dry to obtain the product.[1]

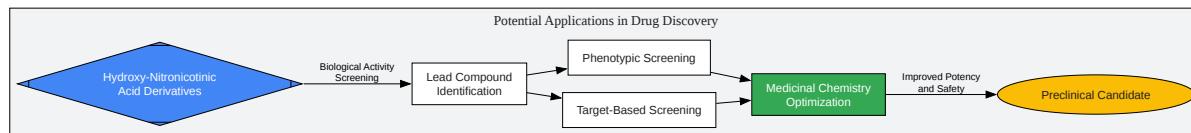
Visualizing the Synthesis and Potential Applications

To further illustrate the experimental process and the potential relevance of these compounds, the following diagrams are provided.



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Caption: General experimental workflow for the synthesis of 6-Hydroxy-5-nitronicotinic acid.



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Caption: Role of hydroxy-nitronicotinic acid derivatives in a drug discovery pipeline.

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References

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